molecular formula C21H23FN4O2S B2924179 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1351630-23-3

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone

Cat. No.: B2924179
CAS No.: 1351630-23-3
M. Wt: 414.5
InChI Key: NFAGDXHMGDSXID-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring, a fluorophenyl group, a methoxybenzo[d]thiazol group, and an ethanone moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds include:

  • 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone: Similar piperazine and fluorophenyl groups but different substituents.

  • 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfanyl)propan-2-ol: Similar piperazine and fluorophenyl groups but different functional groups.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c1-24(21-23-20-17(28-2)8-5-9-18(20)29-21)14-19(27)26-12-10-25(11-13-26)16-7-4-3-6-15(16)22/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAGDXHMGDSXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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